molecular formula C16H9BrN2OS B1308069 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile

Katalognummer: B1308069
Molekulargewicht: 357.2 g/mol
InChI-Schlüssel: QOMDXWCOZAMXCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a brominated thiophene ring, a phenyl group, and a furan ring with a nitrile group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 5-phenyl-3-furonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to increase yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitrile group or reduce the double bonds in the molecule.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alkanes.

Wissenschaftliche Forschungsanwendungen

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • **2-{[(E)-(5-bromo-2-thienyl)methylidene]amino}-5-chlorophenyl(phenyl)methanone
  • **2-[(E)-[(2-hydroxyphenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Uniqueness

2-[(5-Bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C16H9BrN2OS

Molekulargewicht

357.2 g/mol

IUPAC-Name

2-[(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile

InChI

InChI=1S/C16H9BrN2OS/c17-15-7-6-13(21-15)10-19-16-12(9-18)8-14(20-16)11-4-2-1-3-5-11/h1-8,10H

InChI-Schlüssel

QOMDXWCOZAMXCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(S3)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.